N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide
Description
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-11(6(2)12)8-10-7(4-9)5-13-8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHGTFJTWCLCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different thiazole derivatives with varying oxidation states.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential therapeutic effects against microbial infections and cancer. For instance, studies have demonstrated that thiazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Research
The compound is employed in proteomics research to study protein interactions and functions. Its mechanism involves forming covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This property makes it valuable for investigating cellular pathways and enzyme interactions .
Industrial Applications
In materials science, this compound is utilized to develop new materials with specific properties, such as antimicrobial coatings and catalysts. Its unique chemical structure allows for versatile modifications, enhancing its application in various industrial processes .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of synthesized thiazole derivatives against various bacterial strains using the turbidimetric method. The results indicated that certain derivatives exhibited significant antimicrobial activity .
- Anticancer Properties : In another study focusing on anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), specific derivatives were found to be highly effective. Molecular docking studies further elucidated the binding modes of these compounds with target receptors .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for bioactive molecules; potential therapeutic applications against infections and cancer |
| Biological Research | Study of protein interactions; enzyme assays; cellular pathway investigations |
| Industrial Applications | Development of antimicrobial coatings; catalysts; advanced materials |
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The thiazole ring can also interact with various enzymes and receptors, affecting their function and leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Thiazole derivatives with acetamide moieties exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide and structurally related analogs:
Physicochemical Properties
Crystallographic and Conformational Insights
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by experimental data, case studies, and a comprehensive review of the literature.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.
- Disruption of Cellular Processes : It may interfere with DNA synthesis or protein function, leading to potential therapeutic effects against cancer and microbial infections.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15.6 - 125 µg/mL |
| C. albicans | 25 - 250 µg/mL |
Studies indicate that this compound demonstrates superior antimicrobial activity compared to traditional antibiotics like ampicillin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown promising results against breast cancer and leukemia cell lines.
Anti-inflammatory Effects
Thiazole derivatives are known to possess anti-inflammatory properties. This compound has been found to reduce inflammation markers in various experimental models, indicating potential use as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to control groups.
- Cancer Cell Proliferation : In a controlled laboratory setting, the compound was tested on human leukemia cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential steps:
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacids under basic conditions (e.g., KOH/EtOH, 60–80°C) .
Chloromethyl group introduction : Nucleophilic substitution using chloromethylating agents (e.g., ClCH₂I) in anhydrous DMF at 0–5°C to minimize side reactions .
Acetamide functionalization : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under reflux .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control, and stoichiometric ratios. Thin-layer chromatography (TLC) is used for real-time monitoring .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloromethyl at C4 of thiazole, ethylacetamide at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₀ClN₂OS) and detects isotopic patterns for chlorine .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Screening Protocols :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
- Strategies :
- Catalytic systems : Use of phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance chloromethylation efficiency .
- Protective groups : Temporary protection of the thiazole nitrogen with Boc groups during acetylation prevents undesired side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives?
- Key Modifications :
- Advanced SAR : Introducing electron-withdrawing groups (e.g., -NO₂) at C5 of the thiazole increases antimicrobial potency but may reduce solubility .
Q. How does this compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Covalent binding : The chloromethyl group reacts with cysteine thiols in enzyme active sites (e.g., kinases), confirmed via X-ray crystallography .
- Hydrogen bonding : The acetamide carbonyl forms H-bonds with backbone amides (e.g., in HIV-1 protease), as shown in docking studies .
- Resistance analysis : Mutagenesis studies identify residues (e.g., Thr87Ala) that reduce binding affinity, explaining activity loss in resistant strains .
Q. How are crystallographic data discrepancies resolved during structural refinement?
- Troubleshooting :
- SHELXL refinement : Adjusting occupancy ratios for disordered chloromethyl groups or solvent molecules .
- Twinned data : Use of TWINLAW in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : R-free factor and Ramachandran plots ensure model accuracy .
Q. How are spectroscopic anomalies (e.g., split NMR peaks) interpreted?
- Case Study :
- Dynamic effects : Rotameric equilibria of the ethylacetamide group cause peak splitting in ¹H NMR (e.g., δ 1.2–1.4 ppm for CH₂CH₃). Variable-temperature NMR (VT-NMR) confirms this via coalescence at 60°C .
- Impurity analysis : LC-MS identifies by-products (e.g., unreacted chloromethyl precursor) when integration ratios deviate from expected values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
